molecular formula C14H25BO4 B1310679 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran CAS No. 642066-70-4

2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran

Cat. No.: B1310679
CAS No.: 642066-70-4
M. Wt: 268.16 g/mol
InChI Key: MHSOBXCZCRNELG-VQHVLOKHSA-N
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Description

2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran is a complex organic compound that features a tetrahydropyran ring and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran typically involves the reaction of tetrahydropyran derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. One common method includes the use of palladium-catalyzed borylation reactions, where the tetrahydropyran derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran can undergo various types of chemical reactions, including:

    Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl or alkyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and coupling reactions.

    Bis(pinacolato)diboron: A common boron source for borylation reactions.

    Transition Metal Catalysts: Such as copper or nickel, used in hydroboration reactions.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can serve as intermediates for further chemical transformations .

Scientific Research Applications

2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran involves its ability to participate in borylation and hydroboration reactions. The dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-boron bonds. These reactions are typically catalyzed by transition metals, which activate the boron compound and enable its addition to organic substrates .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron compound with similar reactivity.

    1-Methylpyrazole-4-boronic acid pinacol ester: A boronic ester with applications in organic synthesis.

Uniqueness

2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran is unique due to its combination of a tetrahydropyran ring and a dioxaborolane moiety, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to simpler boron compounds .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-3-(oxan-2-yloxy)prop-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO4/c1-13(2)14(3,4)19-15(18-13)9-7-11-17-12-8-5-6-10-16-12/h7,9,12H,5-6,8,10-11H2,1-4H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSOBXCZCRNELG-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCOC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/COC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642066-70-4
Record name 3-(Tetrahydropyran-2-yloxy)prop-1-en-1-ylboronic acid pinacol ester
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